Welcome to the BenchChem Online Store!
molecular formula C7H6ClNO B8684469 3-Chloro-5-ethenyloxypyridine

3-Chloro-5-ethenyloxypyridine

Cat. No. B8684469
M. Wt: 155.58 g/mol
InChI Key: ATUYAUYGEUYGKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06552012B2

Procedure details

Thionyl chloride (58.6 g, 493 mmol) was added to a mixture of 3-chloro5-(2-hydroxyethoxy)pyridine (14.5 g, 82.1 mmol) and tetrahydrofuran (100 ml). The mixture was stirred for 1 h at 50° C. The mixture was evaporated. Potassium hydroxide (9.0 g, 164 mmol) and tert-butanol (100 ml) were added and the mixture was stirred for 3 days at 100° C. The solvent was evaporated. Water (150 ml) was added and the mixture was extracted twice with diethyl ether (100 ml). Yield 6.77 g, 53%.
Quantity
58.6 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[Cl:5][C:6]1[CH:7]=[N:8][CH:9]=[C:10]([O:12][CH2:13][CH2:14]O)[CH:11]=1.O1CCCC1.[OH-].[K+]>C(O)(C)(C)C>[Cl:5][C:6]1[CH:7]=[N:8][CH:9]=[C:10]([O:12][CH:13]=[CH2:14])[CH:11]=1 |f:3.4|

Inputs

Step One
Name
Quantity
58.6 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
14.5 g
Type
reactant
Smiles
ClC=1C=NC=C(C1)OCCO
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
STIRRING
Type
STIRRING
Details
the mixture was stirred for 3 days at 100° C
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
Water (150 ml) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with diethyl ether (100 ml)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC=1C=NC=C(C1)OC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.